3-Methyl-7-nitro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

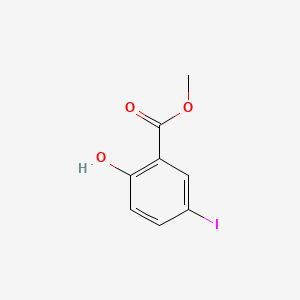

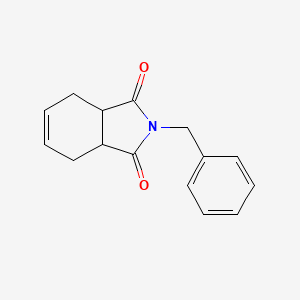

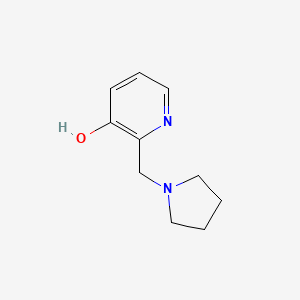

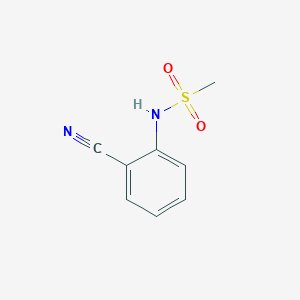

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is represented by the formula C10H8N2O4 . More detailed structural information or 3D models were not found in the available resources.Physical And Chemical Properties Analysis

“3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is a compound with a molecular weight of 220.18 . More specific physical and chemical properties such as solubility, melting point, etc., were not found in the available resources.Scientific Research Applications

Synthesis of Bioactive Compounds

Indole derivatives are well-known for their presence in bioactive compounds, particularly those with pharmaceutical applications. The nitro group in “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” could potentially be involved in the synthesis of compounds with antibacterial or anticancer properties, as nitro groups are often used in medicinal chemistry for these purposes .

Organic Synthesis Building Block

The carboxylic acid functionality of this compound suggests its use as a building block in organic synthesis. It could be used to create various esters or amides, which are common intermediates in the synthesis of more complex molecules .

Multicomponent Reactions

Indoles are frequently used in multicomponent reactions due to their versatile reactivity. “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” could participate in such reactions to create diverse heterocyclic structures with potential biological activity .

Plant Growth Research

Indole derivatives, such as indole-3-acetic acid, play a role as plant hormones. While “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” is not a plant hormone itself, it could be used in research to study the synthesis or metabolism of these hormones within plants .

Cycloaddition Reactions

The indole ring system is a common participant in cycloaddition reactions, which are valuable for constructing complex natural products and bioactive compounds. The specific substitution pattern of “3-Methyl-7-nitro-1H-indole-2-carboxylic acid” might offer unique reactivity or selectivity in such reactions .

Future Directions

properties

IUPAC Name |

3-methyl-7-nitro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-5-6-3-2-4-7(12(15)16)9(6)11-8(5)10(13)14/h2-4,11H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMTOUTBAWYYGQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC=C2[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-7-nitro-1H-indole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.